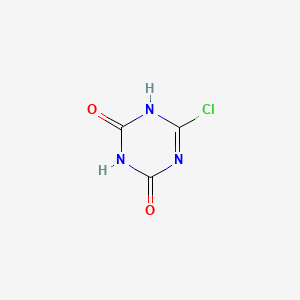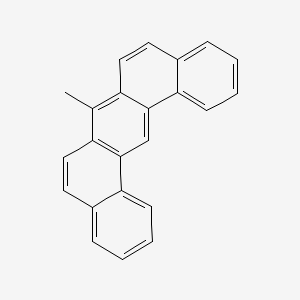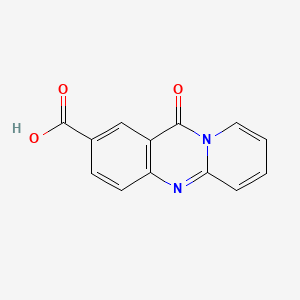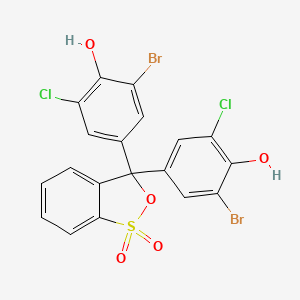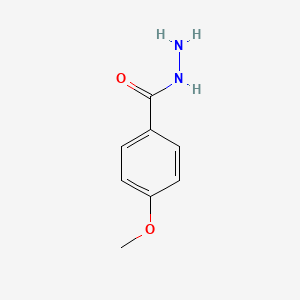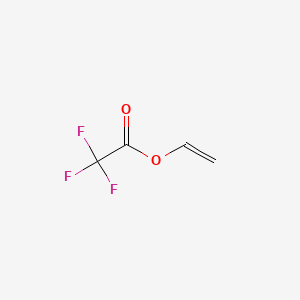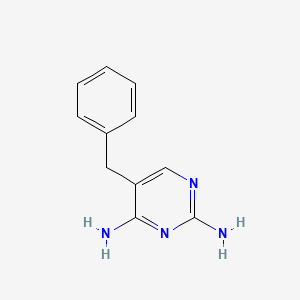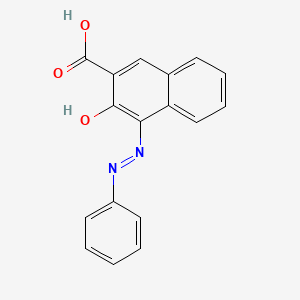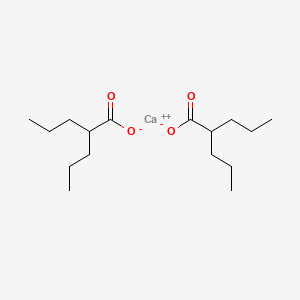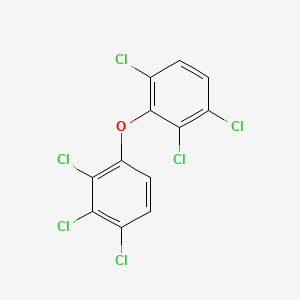
Gabexat
Übersicht
Beschreibung
Gabexate is a synthetic serine protease inhibitor primarily used as an anticoagulant. It is known to decrease the production of inflammatory cytokines and has been investigated for use in various medical conditions, including cancer, ischemia-reperfusion injury, and pancreatitis .
Wissenschaftliche Forschungsanwendungen
Gabexat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Serinprotease-Inhibition verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation entzündlicher Signalwege und der Zytokinproduktion.
Medizin: Hauptsächlich zur Behandlung von akuter Pankreatitis, disseminierter intravasaler Koagulation und als Antikoagulans bei der Hämodialyse verwendet
Industrie: In der pharmazeutischen Industrie zur Entwicklung von Therapeutika verwendet, die auf Protease-bedingte Erkrankungen abzielen
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von Serinproteasen wie Kallikrein, Plasmin und Thrombin. Es bindet an die aktiven Zentren dieser Enzyme und verhindert die Bildung von Fibrin, wodurch die Blutgerinnung gehemmt wird. Zusätzlich verringert this compound die Produktion von entzündungsfördernden Zytokinen, indem es die Aktivität von Nuclear Factor Kappa-B und c-Jun N-terminal Kinase-Signalwegen abschwächt .
Wirkmechanismus
Target of Action
Gabexate is a synthetic serine protease inhibitor . Its primary targets are kallikrein, plasmin, and thrombin . These are key components of the coagulation cascade, which is responsible for blood clotting. By inhibiting these targets, Gabexate can prevent the formation of fibrin, a protein that is essential for blood clot formation .
Mode of Action
Gabexate acts by binding to the active sites of kallikrein, plasmin, and thrombin, thereby inhibiting their activity . This prevents the formation of fibrin, which must be present and polymerized to form a clot . Additionally, Gabexate is known to decrease the production of inflammatory cytokines by attenuating NFkappaB and c-Jun N-terminal kinase (JNK) pathway activity . It is thought that Gabexate prevents the proteolytic destruction of IkappaB, which deactivates NFkappaB and interferes with activator protein 1 binding to DNA .
Biochemical Pathways
Gabexate affects the coagulation cascade by inhibiting key serine proteases involved in the process . It also impacts the inflammatory response by attenuating the activity of the NFkappaB and JNK pathways . This results in decreased production of inflammatory cytokines such as tumor necrosis factor-alpha .
Pharmacokinetics
It is known that gabexate is a synthetic compound and is used therapeutically as an anticoagulant .
Result of Action
The inhibition of key serine proteases in the coagulation cascade by Gabexate prevents the formation of fibrin, thereby preventing blood clotting . Additionally, by attenuating the activity of the NFkappaB and JNK pathways, Gabexate decreases the production of inflammatory cytokines . This can help in conditions where inflammation plays a key role, such as pancreatitis .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Gabexate plays a crucial role in biochemical reactions by inhibiting serine proteases such as kallikrein, plasmin, and thrombin . These enzymes are involved in the coagulation cascade, and their inhibition by Gabexate prevents the formation of fibrin, which is essential for blood clotting . Additionally, Gabexate interacts with nuclear factor kappa-B (NF-kappaB) and c-Jun N-terminal kinase (JNK) pathways, leading to a decrease in the production of inflammatory cytokines .
Cellular Effects
Gabexate has significant effects on various cell types and cellular processes. It inhibits the activation of NF-kappaB and activator protein-1 (AP-1) in human monocytes, leading to a reduction in tumor necrosis factor-alpha production . This inhibition results in decreased inflammation and apoptosis in cancer cells . Gabexate also reduces the activities of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells . Furthermore, Gabexate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins .
Molecular Mechanism
At the molecular level, Gabexate exerts its effects by binding to the active sites of serine proteases such as kallikrein, plasmin, and thrombin . This binding prevents the hydrolytic activity of these enzymes, thereby inhibiting the coagulation cascade . Gabexate also prevents the proteolytic destruction of IkappaB, which deactivates NF-kappaB and interferes with AP-1 binding to DNA . This inhibition leads to a decrease in the production of inflammatory cytokines and other pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gabexate change over time. Gabexate is known to be stable and effective in reducing inflammation and coagulation in both in vitro and in vivo studies . Studies have shown that Gabexate can maintain its inhibitory effects on serine proteases and inflammatory pathways over extended periods .
Dosage Effects in Animal Models
The effects of Gabexate vary with different dosages in animal models. At therapeutic doses, Gabexate effectively inhibits serine proteases and reduces inflammation without causing significant adverse effects . At high doses, Gabexate can lead to toxic effects, including bleeding and other coagulation disorders . The LD50 of Gabexate in rats is 6480 mg/kg, indicating its relative safety at lower doses .
Metabolic Pathways
Gabexate is involved in several metabolic pathways, including the inhibition of serine proteases and the modulation of inflammatory pathways . It interacts with enzymes such as kallikrein, plasmin, and thrombin, as well as cofactors involved in the coagulation cascade . Gabexate also affects metabolic flux and metabolite levels by inhibiting key enzymes in these pathways .
Transport and Distribution
Gabexate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Gabexate’s localization and accumulation within specific tissues are influenced by its interactions with these transporters and proteins .
Subcellular Localization
Gabexate’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with serine proteases and other biomolecules . Gabexate’s targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its inhibitory effects on proteases and inflammatory pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gabexate is synthesized through a series of chemical reactions involving the esterification of benzoic acid derivatives. The process typically involves the following steps:
Esterification: Ethyl 4-hydroxybenzoate is reacted with 6-guanidinohexanoic acid in the presence of a dehydrating agent to form the ester linkage.
Purification: The product is purified through recrystallization or chromatography to obtain pure gabexate.
Industrial Production Methods: Industrial production of gabexate often involves freeze-drying techniques to prepare gabexate mesylate for injection. The process includes:
Dissolution: Gabexate mesylate is dissolved in a suitable solvent, often with mannitol as a stabilizer.
Freeze-Drying: The solution is freeze-dried to produce a stable, lyophilized product
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gabexat durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: this compound kann zu seinen konstituierenden Säuren und Alkoholen hydrolysiert werden.
Oxidation und Reduktion: Obwohl spezifische Oxidations- und Reduktionsreaktionen weniger häufig vorkommen, kann this compound unter bestimmten Bedingungen an Redoxreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse von this compound erleichtern.
Oxidation: Starke Oxidationsmittel können this compound oxidieren, obwohl dies keine typische Reaktion für diese Verbindung ist.
Hauptprodukte:
Vergleich Mit ähnlichen Verbindungen
Gabexat wird oft mit anderen Serinprotease-Inhibitoren wie Nafamostatmesilat verglichen. Während beide Verbindungen zur Behandlung ähnlicher Erkrankungen eingesetzt werden, ist this compound in seiner spezifischen Bindungsaffinität und seinem breiteren Anwendungsspektrum bei entzündlichen und Gerinnungsstörungen einzigartig .
Ähnliche Verbindungen:
Nafamostatmesilat: Ein weiterer Serinprotease-Inhibitor, der bei ähnlichen Erkrankungen eingesetzt wird.
Sepimostat: Eine strukturell verwandte Verbindung mit ähnlichen inhibitorischen Wirkungen auf Serinproteasen.
Die einzigartigen Eigenschaften und das breite Anwendungsspektrum von this compound machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Klinik.
Eigenschaften
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYIDJEEQRWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56974-61-9 (monomethanesulfonate) | |
| Record name | Gabexate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048566 | |
| Record name | Gabexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gabexate inhibits kallikrein, plasmin, and thrombin by binding to their active sites. The inhibition of these components of the coagulation cascade ultimately prevents the formation of fibrin which must be present and polymerized to form a clot. Gabexate decreases the production of inflammatory cytokines by attenuating NFkappaB and c-Jun N-terminal kinase (JNK) pathway activity. The exact mechanism for this is unknown but it is thought that gabexate prevents the proteolyytic destruction of IkappaB which deactivates NFkappaB and interferes with activator protein 1 binding to DNA. | |
| Record name | Gabexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
39492-01-8 | |
| Record name | Gabexate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39492-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabexate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gabexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gabexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GABEXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7M9137X9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


